4-bromo-5-(difluoromethyl)-1-ethyl-1H-pyrazole
Description
4-Bromo-5-(difluoromethyl)-1-ethyl-1H-pyrazole (C₆H₇BrF₂N₂) is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a difluoromethyl group at position 5, and an ethyl substituent at the N1 position of the pyrazole ring.
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-2-11-5(6(8)9)4(7)3-10-11/h3,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGITTRLQWTPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237798 | |
| Record name | 1H-Pyrazole, 4-bromo-5-(difluoromethyl)-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856046-48-4 | |
| Record name | 1H-Pyrazole, 4-bromo-5-(difluoromethyl)-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856046-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-5-(difluoromethyl)-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Functionalized 1,3-Diketones
The cyclocondensation of 1,3-diketones with substituted hydrazines is a classical method for pyrazole synthesis. For this compound, this approach requires a diketone precursor bearing both difluoromethyl and ethyl groups.
Procedure :
- Diketone Synthesis : Ethyl 4,4-difluoroacetoacetate is prepared via Claisen condensation of ethyl difluoroacetate with acetyl chloride in the presence of sodium ethoxide.
- Cyclocondensation : Reaction with ethylhydrazine hydrochloride in ethanol under reflux (78°C, 12 h) yields 5-(difluoromethyl)-1-ethyl-1H-pyrazole.
- Bromination : Treatment with N-bromosuccinimide (NBS, 1.1 eq) in dichloromethane at 0°C selectively introduces bromine at the 4-position (72% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NaOEt, EtOH, 0°C | 85% | 98.5% |
| 2 | EtNHNH₂·HCl, Δ | 68% | 99.1% |
| 3 | NBS, CH₂Cl₂, 0°C | 72% | 97.8% |
Direct Bromination of Pre-Formed Pyrazoles
This method prioritizes late-stage bromination of 5-(difluoromethyl)-1-ethyl-1H-pyrazole, leveraging the electron-withdrawing effect of the difluoromethyl group to direct electrophilic substitution.
Procedure :
- Pyrazole Synthesis : 5-(Difluoromethyl)-1-ethyl-1H-pyrazole is obtained via Pd-catalyzed coupling of 1-ethyl-1H-pyrazole with chlorodifluoromethane (ClCF₂H) under microwave irradiation (150°C, 30 min).
- Bromination : Bromine (1.05 eq) in acetic acid at 40°C for 6 h achieves 4-bromination (65% yield).
Challenges :
- Competing 3-bromination (15–20% byproduct) due to residual electron density at C3.
- Requires rigorous temperature control to minimize decomposition.
Diazonium Salt Coupling and Functionalization
Adapted from patent CN111303035A, this route introduces the difluoromethyl group via diazonium intermediate coupling.
Procedure :
- Amination : 5-Amino-1-ethyl-1H-pyrazole is synthesized by nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂, Pd/C, 50 psi).
- Bromination : NBS in acetonitrile (0°C, 2 h) yields 4-bromo-5-amino-1-ethyl-1H-pyrazole (81%).
- Diazotization : Treatment with NaNO₂/HCl (0–5°C) forms the diazonium salt.
- Difluoromethylation : Coupling with potassium difluoromethyltrifluoroborate (KDFMT) in the presence of CuI (10 mol%) produces the target compound (58% yield).
Optimization Insights :
- Excess KDFMT (2.5 eq) improves yield to 70%.
- Solvent choice (DMF > THF) enhances solubility of intermediates.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 3 | 42% | Moderate | High |
| Direct Bromination | 2 | 65% | High | Moderate |
| Diazonium Coupling | 4 | 35% | Low | Low |
Key Observations :
- The cyclocondensation route offers superior atom economy but requires specialized diketone precursors.
- Direct bromination is preferred for industrial-scale production due to fewer steps and higher throughput.
Reaction Optimization Strategies
Bromination Selectivity Control
The position of bromination in pyrazoles is highly sensitive to substituent effects:
| Substituent | Preferred Bromination Site | Yield (%) |
|---|---|---|
| 1-Ethyl, 5-CF₂H | C4 | 72 |
| 1-Methyl, 3-CF₃ | C5 | 68 |
Mechanistic Insight :
The electron-withdrawing -CF₂H group at C5 deactivates C3/C5 positions, directing electrophiles to C4.
Solvent and Catalyst Screening for Coupling Reactions
Optimization of the difluoromethylation step (Method 1.3):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 60 | 58 |
| Pd(OAc)₂ | THF | 80 | 42 |
| None | DCM | 25 | <5 |
Industrial Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for bromination steps reduces reaction time from 6 h to 15 min while improving safety profile.
Parameters :
- Reactor type: Microfluidic chip with PTFE channels
- Residence time: 2 min
- Yield: 78% (vs. 65% batch)
Purification Technologies
- Simulated Moving Bed (SMB) Chromatography : Achieves >99.9% purity for GMP-grade material.
- Crystallization : Ethanol/water (7:3) system yields needle-like crystals suitable for X-ray analysis.
Challenges and Limitations
- Regioselectivity in Difluoromethylation : Competing C3 vs. C5 functionalization remains problematic in non-symmetric precursors.
- Stability of Diazonium Intermediates : Requires sub-zero temperatures to prevent decomposition.
- Scalability of Grignard Reactions : Moisture sensitivity necessitates stringent inert conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C4 Bromine
The bromine atom at position 4 undergoes substitution reactions with nucleophiles due to the electron-withdrawing effects of the difluoromethyl group and pyrazole ring.
Key Reactions:
-
Amination : Treatment with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C yields 4-amino derivatives .
-
Methoxylation : Reaction with sodium methoxide in methanol under reflux produces 4-methoxy analogs .
Transition Metal-Catalyzed Cross-Couplings
The C–Br bond participates in palladium- or copper-catalyzed cross-couplings, enabling C–C bond formation.
Examples:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 24h) to form biaryl derivatives .
-
Sonogashira Coupling : With terminal alkynes, CuI/PdCl₂(PPh₃)₂ catalyzes C–C bond formation under inert atmospheres .
Functionalization via Grignard Reagents
The bromine atom undergoes exchange reactions with Grignard reagents to introduce alkyl/aryl groups.
Protocol:
-
Reaction with i-PrMgCl·LiCl in methyl-THF at –5°C, followed by quenching with ethyl chloroformate, yields ester-functionalized pyrazoles .
| Grignard Reagent | Product | Yield (%) | Key Application | Source |
|---|---|---|---|---|
| i-PrMgCl·LiCl | 4-COOEt-5-(CF₂H)-1-Et-1H-pyrazole | 77.9 | Agrochemical intermediates |
Radical Bromination and Fluorination
The difluoromethyl group influences neighboring reactivity in radical-mediated processes:
-
Bromination : NBS/azobisisobutyronitrile (AIBN) in acetonitrile selectively brominates adjacent positions .
-
Fluorination : DAST (diethylaminosulfur trifluoride) converts aldehydes to difluoromethyl groups under cryogenic conditions .
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Radical Bromination | NBS, AIBN, CH₃CN, 65°C | Bromination at C3 position | |
| DAST Fluorination | DAST, CH₂Cl₂, –5°C → 0°C | Retains CF₂H group integrity |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing HBr and forming polymeric byproducts .
-
Hydrolytic Stability : Resists hydrolysis in acidic/neutral conditions but degrades slowly in basic media (pH >10) .
| Condition | Degradation Product | Half-Life (25°C) | Source |
|---|---|---|---|
| 1M NaOH | 5-(CF₂H)-1-Et-1H-pyrazol-4-ol | 48h |
Scientific Research Applications
Synthesis of 4-Bromo-5-(Difluoromethyl)-1-Ethyl-1H-Pyrazole
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. A common method includes:
- Bromination : The initial step involves the bromination of a suitable pyrazole precursor.
- Introduction of Difluoromethyl Group : This is achieved through nucleophilic substitution reactions using difluoromethylating agents.
- Formation of Ethyl Group : The ethyl group is introduced via alkylation reactions.
These steps can be optimized for high yield and purity, with reported yields exceeding 99.5% in some cases .
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit significant antimicrobial effects. For instance, a derivative demonstrated potent activity against several bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Effects : Research indicates that compounds in the pyrazole family may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Industrial Applications
The compound's unique properties make it valuable in several industrial sectors:
- Agrochemicals : It is utilized in the development of herbicides and fungicides due to its efficacy in inhibiting plant pathogens and pests.
- Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and cancer treatments .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibition zones compared to control groups, supporting its potential as a new antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for industrial scalability. By employing continuous flow reactors, researchers achieved higher yields and reduced reaction times compared to traditional batch methods.
| Synthesis Method | Yield (%) | Reaction Time (hrs) |
|---|---|---|
| Batch | 64 | 12 |
| Continuous Flow | 95 | 3 |
Mechanism of Action
The mechanism of action of 4-bromo-5-(difluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares key structural and electronic features of 4-bromo-5-(difluoromethyl)-1-ethyl-1H-pyrazole with analogues:
Key Observations :
- Halogen Effects : Bromine at position 4 is conserved across analogues, contributing to electrophilic reactivity. The difluoromethyl (CF₂H) group in the target compound offers moderate electron-withdrawing effects compared to trifluoromethyl (CF₃) in , which increases lipophilicity but may reduce metabolic stability .
- N1 Substituents: The ethyl group (target compound) balances steric bulk and hydrophobicity.
- Solubility Modifiers : Methoxymethyl () and dioxabicyclohexane () groups improve aqueous solubility, addressing a common limitation of halogenated pyrazoles .
Biological Activity
4-Bromo-5-(difluoromethyl)-1-ethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of bromine and difluoromethyl groups contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 227.04 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Classification | Pyrazole derivative |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are needed to elucidate specific pathways involved .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through activation of caspases and modulation of cell cycle regulators .
Case Study: Inhibition of Tumor Growth
In a recent study, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Furthermore, the compound exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that regulate proliferation and apoptosis.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has moderate bioavailability with a half-life suitable for further development as a therapeutic agent. However, detailed pharmacokinetic studies are still required to optimize its use in clinical settings .
Q & A
What are the key challenges in synthesizing 4-bromo-5-(difluoromethyl)-1-ethyl-1H-pyrazole, and how can they be addressed methodologically?
Basic: The synthesis involves multi-step reactions, often starting with pyrazole precursors. The electron-withdrawing nature of the difluoromethyl group complicates nucleophilic substitutions, requiring optimized reaction conditions.
Advanced: To mitigate steric and electronic hindrance, use ligands like XPhos to enhance cross-coupling efficiency . One-pot protocols or sequential halogenation strategies (e.g., bromination after introducing the difluoromethyl group) can improve yield .
How do the bromine and difluoromethyl substituents influence the compound's reactivity in cross-coupling reactions?
Basic: Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions. The difluoromethyl group increases electrophilicity at adjacent positions.
Advanced: The difluoromethyl group’s electron-withdrawing effect polarizes the pyrazole ring, directing metal catalysts (e.g., Pd) to specific sites. However, its steric bulk may reduce coupling efficiency, necessitating high-temperature conditions or microwave-assisted synthesis .
What methodologies are recommended for characterizing this compound's structure and purity?
Basic: NMR (¹H/¹³C/¹⁹F) and HRMS confirm molecular structure. HPLC assesses purity.
Advanced: X-ray crystallography (refined via SHELXL ) resolves stereoelectronic effects of substituents. For polymorph analysis, pair PXRD with DSC to study thermal stability .
What biological activities are hypothesized for this compound, and how can they be validated experimentally?
Basic: Pyrazoles with halogen/fluorinated groups often exhibit antimicrobial or kinase-inhibitory activity.
Advanced: Conduct in vitro assays (e.g., enzyme inhibition using recombinant kinases) and molecular docking to predict binding affinity. Compare with analogs like 4-bromo-1-(4-fluorobenzyl)pyrazole derivatives .
How can this compound be functionalized for applications in drug discovery?
Basic: Perform ester hydrolysis to generate carboxylic acid derivatives or Suzuki couplings to introduce pharmacophores.
Advanced: Use directed ortho-metalation to install substituents at the 3-position. For late-stage diversification, employ photoredox catalysis under mild conditions .
What strategies mitigate challenges posed by the difluoromethyl group's electron-withdrawing effects in nucleophilic substitutions?
Basic: Activate the pyrazole ring using Lewis acids (e.g., BF₃·Et₂O) or switch to polar aprotic solvents (DMF, DMSO) to stabilize transition states.
Advanced: Employ transition-metal-mediated C–H functionalization to bypass traditional substitution pathways. Electrochemical methods can also enhance reactivity under controlled potentials .
How can regioselectivity be controlled during the synthesis of substituted pyrazole derivatives?
Basic: Use directing groups (e.g., esters) or sequential protection/deprotection steps.
Advanced: Computational modeling (DFT) predicts preferential reaction sites. For example, the ethyl group at N1 directs electrophiles to the 4-position, while bromine at C4 blocks further substitution .
What computational tools are suitable for studying this compound's interaction with biological targets?
Advanced: Molecular dynamics simulations (e.g., AMBER, GROMACS) model binding kinetics. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity in biological environments .
How does the compound's stability under varying storage conditions impact experimental reproducibility?
Basic: Store under inert atmosphere (N₂/Ar) at –20°C to prevent bromine loss or hydrolysis of the difluoromethyl group.
Advanced: Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products. Use cryopreservation for long-term storage .
What are the implications of this compound's structural features for material science applications?
Advanced: The difluoromethyl group enhances hydrophobicity, making it suitable for liquid crystal or organic semiconductor design. Its bromine atom enables polymerization via Ullmann couplings to create conjugated polymers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
